molecular formula C13H17N3OS B2759795 N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propionamide CAS No. 2034633-26-4

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propionamide

Cat. No.: B2759795
CAS No.: 2034633-26-4
M. Wt: 263.36
InChI Key: RTWGCTJRMCTHNV-UHFFFAOYSA-N
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Description

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propionamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 1H-pyrazole core substituted with a thiophene ring, a structural motif common in the development of pharmacologically active molecules . Pyrazole analogs, especially those incorporating heteroaromatic systems like thiophene, are frequently investigated for their diverse biological activities, which can include cytotoxic, cytoprotective, antinociceptive, and anti-inflammatory effects . The specific structural configuration of this compound suggests potential for interaction with various biological targets, making it a valuable scaffold for constructing novel therapeutic agents. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays. The presence of the amide functionality and the ethyl-linked pyrazole group offers sites for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-3-13(17)14-6-7-16-10(2)9-11(15-16)12-5-4-8-18-12/h4-5,8-9H,3,6-7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWGCTJRMCTHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCN1C(=CC(=N1)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propionamide typically involves multi-step organic reactions. . The final step involves the attachment of the propionamide group under mild reaction conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and automated processes to ensure consistency and efficiency. The use of environmentally benign reagents and solvents is also a consideration in large-scale production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides, while substitution reactions can introduce various functional groups onto the pyrazole ring, enhancing the compound’s biological activity.

Scientific Research Applications

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propionamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propionamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Thiophene Derivatives

Compounds such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its analogs (e.g., 7b) share the pyrazole-thiophene framework but differ in substituents and functional groups. These derivatives are synthesized via reactions involving malononitrile or ethyl cyanoacetate with sulfur, highlighting the versatility of thiophene-pyrazole systems in organic synthesis . In contrast, the target compound lacks cyano or ester groups but incorporates a propionamide chain, which may improve membrane permeability compared to polar cyano substituents.

Thiophene-Ethylamine Derivatives

Pharmacopeial compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine () demonstrate the use of thiophene-ethylamine motifs in complex amines.

Pyrazole-Acetamide Derivatives

2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide (11a) () replaces the thiophene ring with a phenyl group and substitutes the propionamide with a trimethylacetamide. The phenyl group increases lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility. The trimethylacetamide may confer metabolic stability due to steric hindrance, whereas the target compound’s simpler propionamide might be more susceptible to enzymatic hydrolysis .

Hypothetical Physicochemical and Pharmacological Properties

Compound Core Structure Key Substituents Hypothesized Properties
Target Compound Pyrazole-thiophene Ethyl-propionamide Moderate solubility, balanced lipophilicity, potential CYP450-mediated metabolism
7a/7b () Pyrazole-thiophene Cyano/ester groups High polarity, reduced membrane permeability, possible prodrug activation
Pharmacopeial Derivatives () Thiophene-ethylamine Tertiary amines High basicity, strong receptor binding, potential CNS activity
11a () Pyrazole-phenyl Trimethylacetamide High lipophilicity, enhanced metabolic stability, possible toxicity concerns

Biological Activity

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propionamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes available research findings, discusses the compound's biological activity, and presents relevant data.

Structural Overview

The compound is characterized by a complex structure that includes:

  • Pyrazole ring : A five-membered ring known for its diverse biological activities.
  • Thiophene moiety : A sulfur-containing ring that enhances the compound's reactivity and biological profile.
  • Propionamide group : This functional group may contribute to the compound's pharmacological properties.

The molecular formula is C15H19N5O4S2C_{15}H_{19}N_{5}O_{4}S_{2} with a molecular weight of 397.47 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing pyrazole and thiophene have been shown to:

  • Induce apoptosis in cancer cell lines.
  • Inhibit proliferation in various tumor models, including hypopharyngeal carcinoma cells, with better efficacy than standard chemotherapeutics like bleomycin .

Anti-inflammatory Effects

The structural characteristics of this compound suggest potential anti-inflammatory properties. Compounds with similar scaffolds have demonstrated the ability to modulate pathways involved in inflammation, such as the inhibition of cyclooxygenase enzymes .

Antimicrobial Activity

Preliminary studies indicate that compounds featuring thiophene and pyrazole rings possess antimicrobial properties. These compounds may inhibit bacterial growth through mechanisms that involve disruption of bacterial cell membranes or interference with metabolic pathways.

The biological activity of this compound is likely mediated through interactions with specific biological targets:

  • Enzymatic inhibition : Compounds in this class may act as inhibitors of key enzymes involved in cancer progression or inflammatory responses.
  • Receptor modulation : The compound may interact with various receptors, altering signaling pathways critical for cell survival and proliferation.

Data Summary

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; inhibits tumor growth
Anti-inflammatoryModulates inflammatory pathways
AntimicrobialInhibits bacterial growth

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propionamide, and how are intermediates purified?

  • Methodology : Synthesis typically involves multi-step reactions starting with pyrazole and thiophene intermediates. Key steps include:

Alkylation : Reacting pyrazole derivatives with chloroethylpropionamide under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .

Coupling : Thiophene incorporation via nucleophilic substitution or cross-coupling reactions.

Purification : Chromatography (silica gel) or recrystallization (DMF/ethanol mixtures) to achieve >95% purity .

  • Critical Parameters : Solvent choice (polar aprotic solvents like DMF), stoichiometric ratios of reagents, and reaction time (2–24 hours) significantly impact yield .

Q. How is the structural identity of this compound confirmed in academic research?

  • Analytical Techniques :

TechniquePurposeReferences
¹H/¹³C NMR Confirm regiochemistry of pyrazole and thiophene rings
IR Spectroscopy Identify functional groups (amide C=O, pyrazole N-H)
LC-MS Verify molecular weight and purity (>98%)
  • Data Interpretation : Compare spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities in substitution patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the final coupling step?

  • Experimental Design :

  • Variables : Temperature (reflux vs. RT), catalyst (e.g., Pd for cross-coupling), and solvent polarity .
  • DOE Approach : Use a factorial design to test interactions between variables. For example, reflux in acetonitrile increases thiophene coupling efficiency by 30% compared to DMF .
    • Contradiction Analysis : Conflicting reports on thiophene reactivity (e.g., vs. 12) may arise from steric hindrance from the 5-methyl group; computational modeling (DFT) can predict optimal steric environments .

Q. What computational strategies are used to predict the biological activity of this compound?

  • Methods :

Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases, leveraging pyrazole-thiophene π-π interactions .

PASS Program : Predict antimicrobial/anticancer activity based on structural analogs (e.g., furan-isoxazole derivatives show IC₅₀ ~10 µM in MCF-7 cells) .

  • Limitations : False positives may occur due to the compound’s conformational flexibility; MD simulations (>100 ns) refine binding stability .

Q. How do structural modifications (e.g., cyclopropyl substitution) alter bioactivity?

  • Case Study : Replacing the 5-methyl group with cyclopropyl () enhances metabolic stability but reduces solubility (logP increases by 1.2).
  • SAR Analysis :

  • Anticancer Activity : Cyclopropyl derivatives show improved IC₅₀ (2.5 µM vs. 8 µM for methyl) in HT-29 cells due to enhanced hydrophobic interactions .
  • Synthetic Challenges : Cyclopropyl introduction requires low-temperature (−20°C) lithiation to prevent ring-opening .

Methodological Challenges

Q. How are contradictions in spectral data (e.g., NMR splitting patterns) resolved?

  • Approach :

Variable Temperature NMR : Determine dynamic effects (e.g., rotamers of the propionamide side chain) .

2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions (thiophene vs. pyrazole protons) .

  • Example : A reported doublet at δ 7.2 ppm () was re-assigned to thiophene C4-H after HSQC analysis, resolving a prior misattribution to pyrazole .

Q. What strategies mitigate decomposition during long-term storage?

  • Stability Studies :

  • Conditions : Store at −20°C under argon; avoid aqueous buffers (hydrolysis of the amide bond occurs at pH > 8) .
  • Analytical Monitoring : Periodic LC-MS checks detect degradation products (e.g., free thiophene carboxylic acid) .

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